3-tert-Butyl-1-methyl-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine involves efficient methodologies, including one-pot, two-step synthesis processes that start from simple precursors. An example includes the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine through a solvent-free condensation/reduction reaction sequence, highlighting operational ease and short reaction times without the need for isolating intermediates (Becerra, Rojas, & Castillo, 2021).
Molecular Structure Analysis
The molecular structure of related pyrazole derivatives has been characterized using techniques like X-ray diffraction, FT-IR, UV–Vis, 1H, and 13C NMR spectroscopy. These studies provide insights into the molecular geometry, electronic structure, and intra/intermolecular interactions, which are critical for understanding the reactivity and properties of these compounds (Tamer et al., 2016).
Chemical Reactions and Properties
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine participates in various chemical reactions, including condensation reactions with aldehydes to form Schiff bases, which are important intermediates for further synthetic transformations. These reactions are often carried out under mild conditions and can lead to a wide variety of functionalized pyrazole derivatives (Becerra, Cobo, & Castillo, 2021).
Scientific Research Applications
Tri(tert-butyl)plumbyl-amine 1 demonstrates reactivity and NMR spectroscopic properties similar to its derivatives, facilitating the preparation of aniline and pyrazole derivatives (Herberhold et al., 1997).
A novel synthesis method for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile allows for versatile and efficient preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides (Bobko et al., 2012).
The new 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine (2NPz) has a molecular structure that aligns with experimental data and can be optimized using computational methods (Cuenú et al., 2017).
Hydrogen-bonded chains in 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole and tetramolecular hydrogen-bonded aggregates in related compounds indicate potential in molecular design (Abonía et al., 2007).
Flash vacuum thermolysis of tert-butylimines of various carbaldehydes efficiently synthesizes imidazo-azines, showcasing high yields and reactivity (Justyna et al., 2017).
One-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3 offers operational ease, short reaction time, and no need for isolation and purification of the intermediate (Becerra et al., 2021).
T-Butyl as a Pyrazole Protecting Group can be prepared in a single-step process, providing safe and environmentally friendly protection for pyrazoles in ethanol production (Pollock & Cole, 2014).
Ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine 3 yields 81%, suggesting potential applications in various fields (Becerra et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause serious eye irritation, may cause respiratory irritation, and causes skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly with soap and water after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-tert-butyl-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCDSAMVQLKDNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370658 | |
Record name | 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | |
CAS RN |
118430-73-2 | |
Record name | 3-(1,1-Dimethylethyl)-1-methyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118430-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-butyl-1-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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